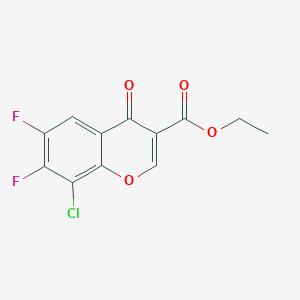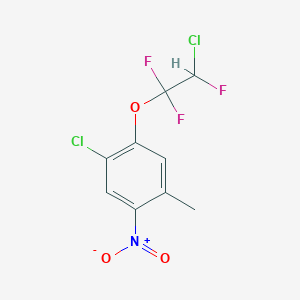
2-(2-Biphenyloxy)-3,5,6-trifluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Biphenyloxy)-3,5,6-trifluoropyridine, commonly known as 2B3F, is an organic compound belonging to the class of heterocyclic compounds. It is a bicyclic compound with a phenyl ring and a trifluoropyridine ring connected by an oxygen atom. This compound has been studied extensively in recent years due to its potential applications in various fields such as organic synthesis, drug design, and materials science.
科学的研究の応用
2B3F has been studied extensively in recent years due to its potential applications in various fields. It has been used as a starting material for the synthesis of other heterocyclic compounds, such as 2-biphenyloxy-3,5-difluoropyridine, which is used as a building block in organic synthesis. It has also been used in the synthesis of biologically active compounds, such as the anti-inflammatory drug celecoxib. Furthermore, 2B3F has been used as a ligand for the synthesis of coordination compounds, which have potential applications in materials science.
作用機序
The mechanism of action of 2B3F is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes, which leads to changes in biological processes. For example, 2B3F has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition of COX-2 activity leads to the anti-inflammatory effects of 2B3F.
Biochemical and Physiological Effects
2B3F has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have neuroprotective and cardioprotective effects. Studies have also shown that 2B3F can reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, and can modulate the activity of certain enzymes, such as COX-2.
実験室実験の利点と制限
2B3F has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is widely available. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
Given its potential applications in various fields, there are numerous potential future directions for 2B3F research. These include further studies on its mechanism of action, potential development of new derivatives, and further investigations into its potential therapeutic applications. In addition, further research is needed to explore the potential of 2B3F as a ligand in coordination chemistry, as well as its potential use in materials science. Finally, further studies are needed to investigate the safety and efficacy of 2B3F in humans.
合成法
2B3F can be synthesized by a variety of methods, including the Williamson ether synthesis, the Suzuki coupling reaction, and the direct fluorination of 3-bromo-2-biphenylol. The most common method is the Williamson ether synthesis, which involves the reaction of a 2-biphenyloxy-3-chloropyridine with a sodium alkoxide. The reaction proceeds in the presence of a suitable catalyst, such as sodium hydride or potassium tert-butoxide, and yields the desired 2B3F product.
特性
IUPAC Name |
2,3,5-trifluoro-6-(2-phenylphenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-13-10-14(19)17(21-16(13)20)22-15-9-5-4-8-12(15)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXJWPZLYWQUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=NC(=C(C=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)



![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)





